![molecular formula C10H8N2 B174278 5H-Imidazo[5,1-a]isoindol CAS No. 147764-61-2](/img/structure/B174278.png)
5H-Imidazo[5,1-a]isoindol
Übersicht
Beschreibung
5H-Imidazo[5,1-a]isoindole is a chemical compound with the molecular formula C10H8N2 . It is used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 5H-Imidazo[5,1-a]isoindole involves a process called photocyclization of N,N′‐Bis (o‐chlorobenzyl)imidazolium Chloride and N‐ (o‐Chlorobenzyl)imidazole .Molecular Structure Analysis
The molecular structure of 5H-Imidazo[5,1-a]isoindole consists of a cyclic structure with a combination of carbon, hydrogen, and nitrogen atoms . The InChI code for this compound is 1S/C10H8N2/c1-2-4-9-8 (3-1)6-12-7-11-5-10 (9)12/h1-5,7H,6H2 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
5H-Imidazo[5,1-a]isoindol wurde in der Synthese neuer Hybride verwendet, die eine signifikante antiproliferative Aktivität gezeigt haben . Diese Verbindungen wurden gegen vier menschliche Krebszelllinien, MCF-7, HeLa, A549 und IMR32, getestet und zeigten eine bemerkenswerte Antitumoraktivität, die mit der des Standardmedikaments Etoposid vergleichbar ist .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden mit dem epidermalen Wachstumsfaktorrezeptor (PDB ID- 4HJO) durchgeführt, um die Antitumoraktivität der Verbindungen zu unterstützen . Dies deutet darauf hin, dass this compound eine nützliche Verbindung bei der Entwicklung neuer Krebsmedikamente sein könnte.
Synthese neuer Hybride
This compound wurde in der regioselektiven Synthese einiger neuer Hybride verwendet, die mit 1,2,3-Triazol verbunden sind . Dieser Prozess wurde durch Kupfer(I) katalysiert und die Strukturen der synthetisierten Verbindungen wurden durch IR, 1H und 13C NMR sowie Massenspektren bestätigt .
Arzneimittelkonjugate
Einige Isoindolderivate, einschließlich this compound, wurden als Arzneimittelkonjugate und als charakteristische Strukturbausteine für Antitumorverbindungen identifiziert . Dies deutet darauf hin, dass this compound eine Schlüsselkomponente bei der Entwicklung neuer Krebsmedikamente sein könnte.
Entwicklung biologisch aktiver 1,2,3-Triazole
This compound wurde bei der Entwicklung neuer biologisch aktiver 1,2,3-Triazole verwendet . Dies deutet darauf hin, dass this compound eine nützliche Verbindung bei der Entwicklung neuer biologisch aktiver Verbindungen sein könnte.
Nichtkovalente Wechselwirkungen
1,2,3-Triazolderivate, einschließlich derer, die mit this compound verbunden sind, können an nichtkovalenten Wechselwirkungen teilnehmen, darunter Wasserstoffbrückenbindungen, hydrophobe, Dipol-Dipol- und Van-der-Waals-Wechselwirkungen mit verschiedenen Proteinzielen in biologischen Systemen . Dies deutet darauf hin, dass this compound eine nützliche Verbindung bei der Untersuchung von Protein-Ligand-Wechselwirkungen sein könnte.
Wirkmechanismus
Target of Action
The primary target of 5H-Imidazo[5,1-a]isoindole is the epidermal growth factor receptor (EGFR) . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation .
Mode of Action
5H-Imidazo[5,1-a]isoindole interacts with its target, EGFR, through noncovalent interactions including hydrogen bonding, hydrophobic, dipole-dipole, and van der Waals forces . These interactions lead to the inhibition of EGFR, thereby preventing the signal transduction cascade that leads to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR by 5H-Imidazo[5,1-a]isoindole affects the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. Therefore, the inhibition of EGFR leads to the suppression of these processes, resulting in the anti-proliferative activity of the compound .
Pharmacokinetics
The compound’s molecular weight (15619 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the action of 5H-Imidazo[5,1-a]isoindole is the inhibition of cell proliferation. In vitro tests against human cancer cell lines, including MCF-7, HeLa, A549, and IMR32, have shown notable anticancer activity of the compound, comparable with that of the standard drug etoposide .
Action Environment
The action of 5H-Imidazo[5,1-a]isoindole can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemische Analyse
Biochemical Properties
5H-Imidazo[5,1-a]isoindole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as copper(I) catalyzed regioselective synthesis enzymes, which facilitate the formation of novel hybrids . These interactions often involve noncovalent interactions, including hydrogen bonding, hydrophobic interactions, dipole-dipole interactions, and van der Waals forces . The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in biochemical research.
Cellular Effects
5H-Imidazo[5,1-a]isoindole has notable effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity against human cancer cell lines such as MCF-7, HeLa, A549, and IMR32 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, molecular docking studies have demonstrated its interaction with the epidermal growth factor receptor, supporting its anticancer activity . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 5H-Imidazo[5,1-a]isoindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with enzymes and proteins, thereby modulating their activity . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its interaction with the epidermal growth factor receptor suggests a role in modulating cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-Imidazo[5,1-a]isoindole have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to changes in its activity and efficacy. Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5H-Imidazo[5,1-a]isoindole vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management in preclinical and clinical studies.
Metabolic Pathways
5H-Imidazo[5,1-a]isoindole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 5H-Imidazo[5,1-a]isoindole within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its efficacy and safety as a therapeutic agent .
Subcellular Localization
The subcellular localization of 5H-Imidazo[5,1-a]isoindole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential .
Eigenschaften
IUPAC Name |
5H-imidazo[5,1-a]isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-8(3-1)6-12-7-11-5-10(9)12/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPJSJTDDEXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441984 | |
| Record name | 5H-Imidazo[5,1-a]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147764-61-2 | |
| Record name | 5H-Imidazo[5,1-a]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




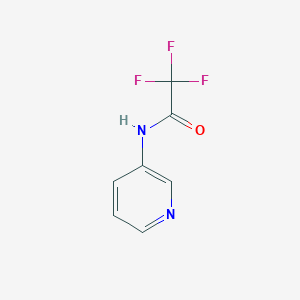
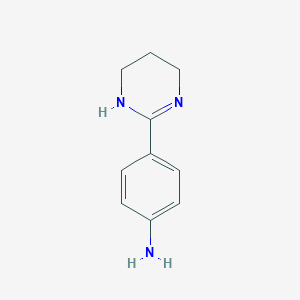

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

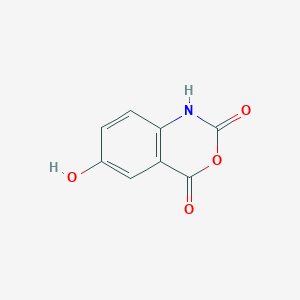

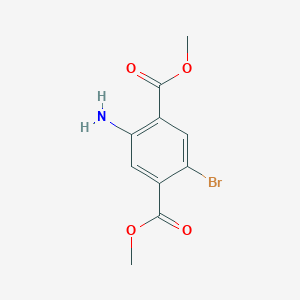
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)


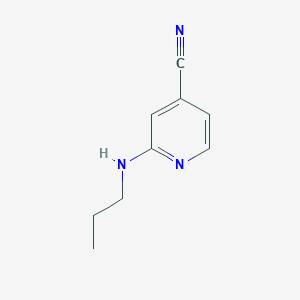
![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)